3-Methyl-2-phenylpiperidine

Description

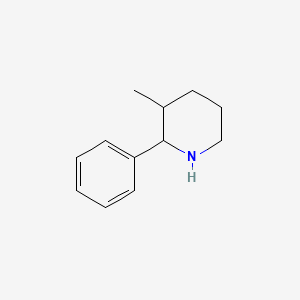

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-phenylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-10-6-5-9-13-12(10)11-7-3-2-4-8-11/h2-4,7-8,10,12-13H,5-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBKSSTVLPZMFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCNC1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901005723 | |

| Record name | 3-Methyl-2-phenylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901005723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85237-67-8 | |

| Record name | 3-Methyl-2-phenylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85237-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-phenylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085237678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-2-phenylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901005723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-phenylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Studies of 3 Methyl 2 Phenylpiperidine Derivatives in Ligand Design

Positional and Substituent Effects on Biological Activity

The biological activity of 3-methyl-2-phenylpiperidine derivatives is highly sensitive to the placement and nature of various substituents on both the piperidine (B6355638) and phenyl rings, as well as on the piperidine nitrogen.

The position of the methyl group on the piperidine ring is a critical determinant of pharmacological activity. In studies of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the presence of a methyl group at the 3-position was initially considered a key factor for conferring pure opioid receptor antagonist properties. nih.gov Subsequent research has shown that while the 3-methyl substituent is not strictly required to achieve pure antagonism, its presence significantly increases the potency of the compound as an opioid receptor antagonist. nih.govacs.org For instance, compounds with both a 3- and 4-methyl substituent were found to be more potent antagonists than analogues lacking one or both of these groups. acs.org

The "magic methyl" effect, a well-documented phenomenon in medicinal chemistry where the addition of a single methyl group can profoundly alter a compound's properties, is evident in this class of molecules. mdpi.com This effect can be attributed to several factors, including improved hydrophobic interactions with the receptor, displacement of water molecules from the binding site, and control over the conformational properties of the scaffold. mdpi.com The strategic placement of a methyl group, such as the alpha substitution in this compound, can therefore serve as a powerful tool to enhance biological activity. mdpi.com In some series, the introduction of a methyl group at the benzylic position of a benzylamine (B48309) substituent resulted in a 30-fold increase in activity, likely due to favorable hydrophobic interactions. mdpi.com

The influence of methyl group placement extends to other therapeutic areas as well. In a series of piperidine-substituted sulfonamides investigated for anticancer properties, the location of the methyl group on the piperidine ring was crucial for activity. ajchem-a.com Compounds with a methyl group at the 3- or 4-position of the piperidine ring demonstrated the highest anticancer activity. ajchem-a.com

Modifications to the phenyl ring, including the introduction of substituents and altering its point of attachment to the piperidine core, are fundamental to modulating the pharmacological profile. The orientation of the phenyl group is particularly critical. In a study of arylpyridin-2-yl guanidine (B92328) derivatives, shifting the phenyl group from position 6 on the pyridine (B92270) nucleus to positions 3, 4, or 5 resulted in inactive compounds, highlighting the critical role of the phenyl ring's direct linkage at a specific position. mdpi.com

In the context of opioid receptor ligands, the substitution pattern on the phenyl ring is a key determinant of activity. The 4-(3-hydroxyphenyl)piperidine (B9838) structure is a common motif where the hydroxyl group plays a significant role in receptor binding. acs.org The presence and position of such polar groups can establish crucial hydrogen bonding interactions within the receptor's binding pocket.

Furthermore, SAR studies on other classes of compounds have shown that replacing the phenyl ring with other aromatic or heteroaromatic systems, or introducing various substituents, can fine-tune activity. For example, in a series of antimycobacterial agents, replacing a naphthyl moiety with a 3- or 4-alkoxyphenyl group was found to be an acceptable modification, provided that other parts of the molecule were also appropriately adjusted. mdpi.com The introduction of lipophilic substituents like trifluoromethyl (CF₃) or fluorine (F) on a terminal phenyl ring was shown to improve in vitro activity against several mycobacterial strains. mdpi.com

The substituent attached to the piperidine nitrogen (N-substitution) profoundly influences both receptor selectivity and potency. nih.gov Phenylpiperidines are a class of drugs where this effect is well-documented, particularly in the development of potent opioids like fentanyl. nih.gov

In the class of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the N-substituent primarily affects the antagonist potency and opioid receptor selectivity. nih.govacs.org SAR studies comparing different N-substituents have yielded clear trends. For example, replacing an N-methyl group with an N-phenylpropyl group consistently results in a significant increase in antagonist potency, especially at the μ (mu) and κ (kappa) opioid receptors. nih.govacs.org

This enhancement in potency is demonstrated in the binding affinities of various analogues. The N-phenylpropyl analogue 4b showed Kₑ values of 0.88 nM, 13.4 nM, and 4.09 nM at the μ, δ (delta), and κ receptors, respectively. nih.govacs.org In contrast, its N-methyl counterpart, 4a , had Kₑ values of 508 nM and 194 nM at the μ and κ receptors and was inactive at the δ receptor. nih.govacs.org This trend holds across different analogues within the series, where N-phenylpropyl substitution consistently leads to more potent, albeit non-selective, pure opioid receptor antagonists. nih.govnih.gov

| Compound | N-Substituent | μ-receptor (Kₑ) | δ-receptor (Kₑ) | κ-receptor (Kₑ) |

|---|---|---|---|---|

| 4a | Methyl | 508 | Inactive | 194 |

| 4b | Phenylpropyl | 0.88 | 13.4 | 4.09 |

Conformational Restriction as an SAR Optimization Strategy

Conformational restriction is a powerful strategy in drug design used to improve potency, selectivity, and metabolic stability by reducing the flexibility of a molecule. By locking a ligand into a specific, biologically active conformation, entropy loss upon binding is minimized, which can lead to enhanced affinity. This approach has been applied to piperidine-based structures to probe the optimal geometry for receptor interaction.

One method of achieving conformational restriction is by introducing bridges across the piperidine ring. In a study of a high-affinity phenyl-piperidine P2Y₁₄R antagonist, the piperidine ring was modified with one- or two-carbon bridges to create rigid structures like 2-azanorbornanes and nortropanes. nih.gov This systematic modification allowed for the exploration of different piperidine ring conformations and their impact on receptor binding. nih.gov The results indicated that the receptor has a high tolerance for various piperidine conformations, as many of the bridged, conformationally constrained analogues retained high affinity. nih.gov The significant binding affinity of a compound constrained to a boat-like conformation suggested that the receptor-preferred conformation might deviate from a simple chair state. nih.gov

Another application of this strategy involves designing conformationally restricted mimics of known bioactive molecules. For instance, polyhydroxylated piperidine nucleosides have been synthesized as conformationally restricted analogues of Immucillins, which are potent enzyme inhibitors. mdpi.com The goal was to replace the flexible five-membered pyrrolidine (B122466) scaffold of the parent drug with a more rigid six-membered piperidine unit. mdpi.com The resulting piperidine analogues are expected to adopt a chair conformation that mimics the bioactive conformation of the original drug when bound to its target enzyme. mdpi.com

Diastereomeric and Enantiomeric Activity Differentials in Receptor Interactions

The three-dimensional arrangement of atoms (stereochemistry) is a crucial factor governing the interaction between a drug and its receptor. For molecules with multiple chiral centers, such as this compound derivatives, the different diastereomers and enantiomers can exhibit vastly different biological activities. This is because biological receptors are themselves chiral and will interact preferentially with ligands that have a complementary stereochemical configuration.

A compelling example of this is found in the stereoisomers of ohmefentanyl, an extremely potent analgesic agent that contains a 3-methyl-4-piperidyl core. nih.gov Ohmefentanyl has three chiral centers, making eight possible stereoisomers. Studies on these individual isomers revealed "extreme stereodifferences" in their analgesic potency and opioid receptor affinity. nih.gov

The most potent isomers were found to be (3R,4S,2'S)-(+)-cis-1b and (3R,4S,2'R)-(-)-cis-1a, with ED₅₀ values for analgesia that were 13,100 and 2,990 times that of morphine, respectively. nih.gov In stark contrast, their corresponding antipodes (enantiomers) were the least potent isomers in the series. nih.gov This dramatic difference in activity underscores the importance of the specific 3R,4S configuration at the piperidine ring for high potency. These findings were consistent with receptor binding data, where the most potent isomers also displayed the highest affinity and selectivity for the μ-opioid receptor. nih.gov

| Isomer | Configuration | Analgesic Potency (ED₅₀ mg/kg) | Potency Relative to Morphine |

|---|---|---|---|

| 1b | (3R,4S,2'S) | 0.00106 | 13,100x |

| 1a | (3R,4S,2'R) | 0.00465 | 2,990x |

| 1c/1d | Antipodes of 1b/1a | Significantly less potent | N/A |

Similarly, studies on other diastereomeric sets of opioid receptor ligands have shown that stereochemistry is the dominant factor determining their functional activity as either agonists or antagonists. mdpi.com Within a set of four diastereomers having the exact same two-dimensional structure, compounds with a specific stereochemistry (e.g., 1S,5R,9R) consistently acted as potent MOR antagonists, while other diastereomers in the same set behaved as potent MOR agonists. mdpi.com This highlights that subtle changes in the 3D orientation of functional groups can completely switch the pharmacological profile of a molecule from an activator to an inhibitor of a receptor.

Molecular Interactions and Receptor Engagement Profiling

Neurokinin 1 (NK1) Receptor Ligand Research

Derivatives of 3-methyl-2-phenylpiperidine have been instrumental in the exploration of Neurokinin 1 (NK1) receptor antagonists. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in a range of physiological processes, including pain transmission, inflammation, and emesis.

Antagonist Design and Potency Characterization

Research into non-peptide NK1 receptor antagonists has highlighted the importance of the 2-phenylpiperidine (B1215205) core in achieving high binding affinity. Structure-activity relationship (SAR) studies on 3-benzyloxy-2-phenylpiperidine derivatives, which are closely related to this compound, have provided valuable insights into the structural requirements for potent NK1 antagonism.

The introduction of a methyl group at the 3-position of the piperidine (B6355638) ring, particularly in the (2S,3S) configuration, has been shown to influence the conformational rigidity of the molecule, which can be crucial for optimal receptor binding. The potency of these antagonists is often determined by the nature and position of substituents on both the phenyl ring and the piperidine nitrogen. For instance, specific substitutions on the benzyl (B1604629) ether moiety can significantly enhance binding affinity.

| Compound Derivative | Modification | NK1 Receptor Affinity (IC50, nM) |

| (2S,3S)-3-Benzyloxy-2-phenylpiperidine | Base scaffold | Varies with N-substituent |

| α-Methyl substituted analogues | Introduction of a methyl group | Potency modulation observed |

This table is representative of findings in the field and specific values can be found in the cited literature.

Selectivity Profiling Against Other Tachykinin Receptors (NK2, NK3)

A critical aspect of developing NK1 receptor antagonists is ensuring selectivity over other tachykinin receptors, namely the NK2 and NK3 receptors, to minimize off-target effects. While detailed selectivity profiles for this compound itself are not extensively published, research on related 2-phenylquinoline-based tachykinin receptor antagonists has demonstrated that stepwise chemical modifications can modulate affinity and selectivity between NK2 and NK3 receptors. This suggests that modifications to the this compound scaffold could similarly influence its selectivity profile. Generally, piperidine-based antagonists have shown good selectivity for the NK1 receptor over the NK2 and NK3 subtypes.

Radioligand Applications in Receptor Mapping Studies

Radiolabeled ligands are indispensable tools for receptor mapping and quantification studies using techniques like Positron Emission Tomography (PET). While specific studies utilizing radiolabeled this compound for NK1 receptor mapping are not prominent in the literature, the broader class of 2-phenylpiperidine derivatives has been explored for this purpose. For instance, the development of novel PET imaging agents for brain NK1 receptors has involved the synthesis of radiolabeled compounds containing a 2-phenylpiperidine-like core. These studies underscore the potential of developing a radiolabeled version of a potent and selective this compound derivative for in vivo imaging of NK1 receptors.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibitor Development

Recent drug discovery efforts have identified a derivative of 3-phenylpiperidine (B1330008) as a potent inhibitor of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive N-acylethanolamines like anandamide. The compound, LEI-401, incorporates an (S)-3-phenylpiperidine moiety.

The development of LEI-401 involved a high-throughput screening campaign followed by structure-activity relationship studies. These studies revealed that the conformational restriction provided by the (S)-3-phenylpiperidine group was a key determinant for its high inhibitory potency.

| Compound | Key Structural Feature | NAPE-PLD Inhibitory Potency (IC50) |

| LEI-401 | (S)-3-phenylpiperidine | 27 nM |

The discovery of LEI-401 highlights the utility of the 3-phenylpiperidine scaffold in designing potent and selective enzyme inhibitors, extending its relevance beyond G-protein coupled receptors.

Opioid Receptor Ligand Research

The piperidine scaffold is a well-established core in many opioid receptor ligands. While direct studies on this compound as an opioid ligand are limited, research on structurally related compounds provides insights into its potential for modulating opioid receptors, particularly the kappa opioid receptor (KOR).

Kappa Opioid Receptor Modulation (Agonism and Antagonism)

Structure-activity relationship studies on N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines and trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have led to the discovery of potent and selective KOR antagonists. Although these compounds differ from this compound in the substitution pattern and/or the heterocyclic core, the findings underscore the importance of the piperidine (or piperazine) ring in conferring affinity and functional activity at the KOR.

For example, the introduction of specific N-substituents on the 3-methyl-4-(3-hydroxyphenyl)piperazine core has been shown to yield compounds with high KOR antagonist potency. These findings suggest that derivatives of this compound could also be investigated as potential KOR modulators. The nature of the substituent on the piperidine nitrogen would likely be a critical determinant of whether the compound acts as an agonist or an antagonist at the kappa opioid receptor. Further research is warranted to explore the direct interaction of this compound derivatives with the kappa opioid receptor and to elucidate their potential as either agonists or antagonists.

General Opioid Receptor Properties and Interactions

The opioid receptor engagement of this compound and its analogs is primarily characterized by antagonist activity. Research into structurally related compounds, such as N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, reveals that these molecules predominantly act as opioid receptor antagonists. nih.gov The nature of the substituent on the nitrogen atom of the piperidine ring appears to influence the potency and selectivity of the antagonist activity rather than determining whether the compound acts as an agonist or antagonist. nih.gov

In many classes of opioid compounds, small structural modifications can significantly alter whether a ligand exhibits agonist, antagonist, or mixed agonist-antagonist properties. nih.gov For instance, in several series of opioids, N-methyl analogs are typically pure agonists, while N-allyl and N-cyclopropylmethyl analogs often possess antagonist properties. nih.gov However, in the case of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, even the N-methyl analog is a pure opioid receptor antagonist. nih.gov

Studies on analogs have shown that the presence and position of methyl groups on the piperidine ring can affect the potency of the antagonist activity. For example, compounds with both a 3- and 4-methyl substituent were found to be more potent antagonists than analogs lacking one or both of these methyl groups. nih.gov Nevertheless, the 3-methyl and 4-methyl substituents are not essential for a compound to be a pure opioid receptor antagonist. nih.gov

Interestingly, some research has indicated that replacing the 4-methyl group with a larger substituent can lead to compounds with both opioid receptor agonist and antagonist properties. nih.gov For example, N-methyl-trans-3-methyl-4-propyl-4-(3-hydroxylphenyl)piperidine has demonstrated both agonist and antagonist effects. nih.gov

The table below summarizes the opioid receptor antagonist activity of some N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazine analogs, which share structural similarities with this compound. The data is presented as Ke values (nM), which represent the equilibrium dissociation constant for an antagonist. A lower Ke value indicates a higher binding affinity of the antagonist for the receptor.

| Compound | μ Receptor Ke (nM) | δ Receptor Ke (nM) | κ Receptor Ke (nM) |

|---|---|---|---|

| N-methyl-3-methylpiperazine analog (4a) | 508 | No antagonism | 194 |

| N-phenylpropyl-3-methylpiperazine analog (4b) | 0.88 | 13.4 | 4.09 |

Investigations as Ligands for Other Biological Targets (e.g., mGluR2, USP5)

A review of the scientific literature did not yield any studies investigating this compound as a ligand for the metabotropic glutamate (B1630785) receptor 2 (mGluR2) or the Ubiquitin specific peptidase 5 (USP5).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for enantioselective synthesis of 3-methyl-2-phenylpiperidine, and what analytical methods validate its structural purity?

- Methodological Answer : The enantioselective synthesis of 3-alkylpiperidines, including derivatives like this compound, typically involves chiral auxiliaries or catalysts. For example, phenylglycinol-derived bicyclic lactams can serve as intermediates. Key steps include:

- NMR Spectroscopy : Use - and -NMR to confirm stereochemistry and chemical environments. Chemical shifts for methyl and phenyl groups are critical for structural validation .

- Chromatographic Separation : Employ column chromatography with trifluoroacetic acid (TFA) to isolate enantiomers, followed by polarimetry to measure optical rotation .

- Elemental Analysis : Verify purity (>98%) via combustion analysis for C, H, and N content .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if aerosolization is possible .

- Ventilation : Conduct experiments in fume hoods to minimize inhalation risks.

- Waste Disposal : Follow institutional guidelines for piperidine derivatives, as some may exhibit uncharacterized toxicity or environmental persistence .

Q. How can researchers address the lack of ecological and toxicological data for this compound?

- Methodological Answer :

- In Silico Prediction : Use tools like EPA’s ECOSAR or OECD QSAR Toolbox to estimate acute toxicity (e.g., LC50 for fish) .

- In Vitro Assays : Perform cytotoxicity screening (e.g., MTT assay on human cell lines) and Ames tests for mutagenicity .

- Environmental Fate Studies : Assess biodegradability via OECD 301 guidelines (e.g., closed bottle test) .

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess (ee) in the synthesis of this compound, and what challenges arise in scaling these methods?

- Methodological Answer :

- Chiral Catalysts : Screen Ir- or Rh-based catalysts for asymmetric hydrogenation of imine precursors. Monitor ee via chiral HPLC with UV detection .

- Scale-Up Challenges : Solvent selection (e.g., THF vs. dichloromethane) impacts reaction efficiency. Optimize temperature gradients to avoid racemization during distillation .

- Process Analytical Technology (PAT) : Implement in-line FTIR to track reaction progress and ee in real time .

Q. How should conflicting spectral data (e.g., NMR vs. X-ray crystallography) be reconciled when characterizing this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare -NMR coupling constants with X-ray-derived dihedral angles to confirm conformation. For example, axial vs. equatorial methyl groups produce distinct splitting patterns .

- Computational Chemistry : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra and match experimental data .

- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction, prioritizing low-temperature (<100 K) data collection to minimize disorder .

Q. What strategies are effective in designing pharmacological studies for this compound, given its structural similarity to bioactive piperidines?

- Methodological Answer :

- Target Identification : Use molecular docking to predict binding affinity for CNS targets (e.g., sigma-1 receptors or monoamine transporters) .

- In Vivo Models : Prioritize zebrafish larvae for preliminary neurobehavioral assays due to their translational relevance and ethical advantages .

- Metabolic Profiling : Use LC-MS/MS to identify phase I/II metabolites in hepatocyte incubations, focusing on CYP3A4-mediated oxidation .

Data Contradiction and Reproducibility

Q. How can researchers mitigate batch-to-batch variability in the synthesis of this compound?

- Methodological Answer :

- Quality Control (QC) : Implement GC-MS for impurity profiling (e.g., residual solvents or byproducts) .

- Reagent Sourcing : Use anhydrous solvents (e.g., THF stabilized with BHT) and store precursors under argon to prevent degradation .

- Statistical Design : Apply factorial experiments (e.g., 2 designs) to identify critical parameters (e.g., reaction time, catalyst loading) affecting yield .

Ethical and Methodological Rigor

Q. What frameworks ensure ethical rigor in studies involving this compound, particularly when human cell lines or animal models are used?

- Methodological Answer :

- Institutional Review : Submit protocols to ethics committees (e.g., IRB or IACUC) for approval, emphasizing alternatives to animal testing (e.g., organ-on-chip models) .

- Data Transparency : Share raw NMR, HPLC, and toxicity data via repositories like Zenodo to enhance reproducibility .

- Conflict of Interest (COI) : Disclose funding sources (e.g., industry vs. academic grants) in publications to mitigate bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.